molecular formula C6H9NO4 B15209397 (R)-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid

(R)-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B15209397
M. Wt: 159.14 g/mol
InChI Key: IGPPKFIAGCXMMN-ZCFIWIBFSA-N
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Description

®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry It is a derivative of pyrrolidine, a five-membered lactam ring, and features both hydroxyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired enantiomer is obtained. The reaction conditions often involve mild temperatures and specific solvents to maintain the integrity of the chiral center.

Industrial Production Methods: Industrial production of this compound may involve large-scale resolution techniques, such as crystallization or chromatography, to separate the desired enantiomer from a racemic mixture. Alternatively, biocatalytic methods using enzymes that selectively produce the ®-enantiomer can be employed for more sustainable and efficient production.

Types of Reactions:

    Oxidation: The hydroxyl group in ®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its chiral nature and functional versatility.

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    (S)-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid: The enantiomer of the compound, with different biological activities due to its opposite chirality.

    Pyrrolidine-2-carboxylic acid: Lacks the hydroxyl group, leading to different chemical reactivity and biological properties.

    2-Hydroxy-5-oxopyrrolidine-2-carboxylic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.

Uniqueness: ®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its combination of functional groups allows for diverse reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2R)-2-hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c1-7-4(8)2-3-6(7,11)5(9)10/h11H,2-3H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

IGPPKFIAGCXMMN-ZCFIWIBFSA-N

Isomeric SMILES

CN1C(=O)CC[C@]1(C(=O)O)O

Canonical SMILES

CN1C(=O)CCC1(C(=O)O)O

Origin of Product

United States

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